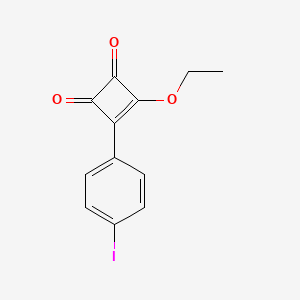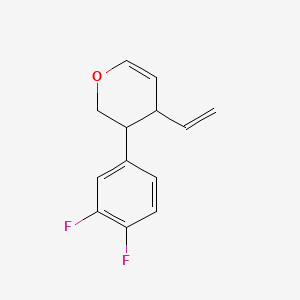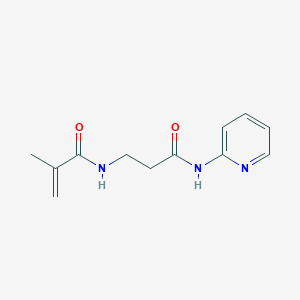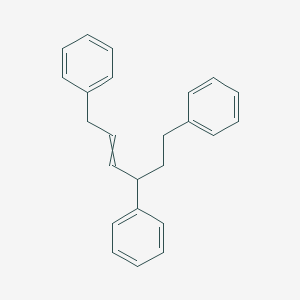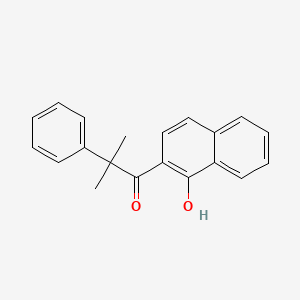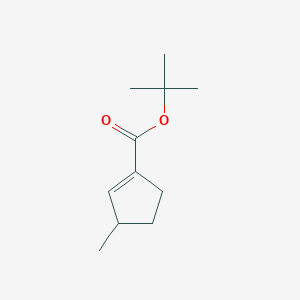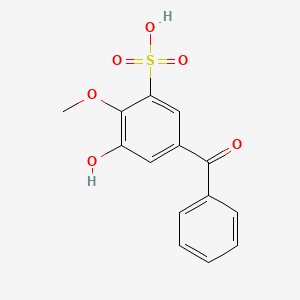
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid typically involves the sulfonation of benzophenone derivatives. One common method is the sulfonation of 2-hydroxy-4-methoxybenzophenone using sulfuric acid . The reaction conditions usually require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its effects on skin cells and its potential protective properties against UV radiation.
Medicine: Investigated for its potential use in preventing skin cancer and other UV-related skin conditions.
Industry: Utilized in the production of sunscreens, personal care products, and UV-protective coatings.
Mecanismo De Acción
The compound exerts its effects by absorbing UV radiation and converting it into less harmful energy, such as heat. This process prevents the UV rays from penetrating the skin and causing damage. The molecular targets include the aromatic rings and the sulfonic acid group, which are responsible for the absorption of UV light .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone-3 (Oxybenzone): Another UV filter used in sunscreens.
Benzophenone-4 (Sulisobenzone): Similar in structure and function to 5-Benzoyl-3-hydroxy-2-methoxybenzene-1-sulfonic acid.
Benzophenone-5 (Sulisobenzone Sodium): The sodium salt form of sulisobenzone.
Uniqueness
This compound is unique due to its high solubility in water and its ability to absorb a broad spectrum of UV radiation. This makes it particularly effective in sunscreen formulations where water solubility and broad-spectrum protection are desired .
Propiedades
Número CAS |
184426-52-6 |
|---|---|
Fórmula molecular |
C14H12O6S |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
5-benzoyl-3-hydroxy-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-14-11(15)7-10(8-12(14)21(17,18)19)13(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
Clave InChI |
QDYOBOGFOYPHQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)


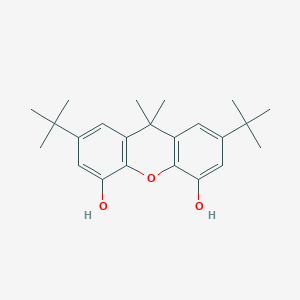
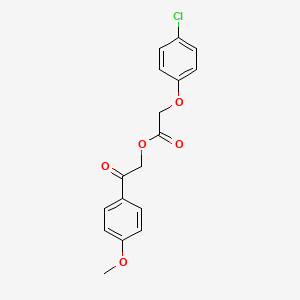
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
